Tert-butyl 4-acryloyl-1,4-diazepane-1-carboxylate
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Overview
Description
Tert-butyl 4-acryloyl-1,4-diazepane-1-carboxylate: . It is characterized by its molecular structure, which includes a tert-butyl group, an acryloyl group, and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-acryloyl-1,4-diazepane-1-carboxylate typically involves the reaction of 1,4-diazepane with acryloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-acryloyl-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The acryloyl group can be oxidized to form acrylic acid derivatives.
Reduction: The diazepane ring can be reduced to form piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the acryloyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving mild heating and the presence of a base.
Major Products Formed:
Oxidation: Acrylic acid derivatives, such as acrylates.
Reduction: Piperazine derivatives.
Substitution: Amides, esters, and other substituted acrylates.
Scientific Research Applications
Chemistry: Tert-butyl 4-acryloyl-1,4-diazepane-1-carboxylate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Medicine: It may be used in the development of pharmaceuticals, particularly in the design of drugs targeting neurological disorders and pain management.
Industry: In the chemical industry, it serves as an intermediate in the synthesis of various commercial products, including coatings, adhesives, and plastics.
Mechanism of Action
The mechanism by which tert-butyl 4-acryloyl-1,4-diazepane-1-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to therapeutic effects. The exact pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Tert-butyl 1,4-diazepane-1-carboxylate: A closely related compound without the acryloyl group.
Tert-butyl 4-(4-fluorobenzoyl)-1,4-diazepane-1-carboxylate: A structural analog with a fluorobenzoyl group instead of acryloyl.
Uniqueness: Tert-butyl 4-acryloyl-1,4-diazepane-1-carboxylate is unique due to its acryloyl group, which imparts different chemical reactivity and potential applications compared to its analogs. This group allows for the formation of polymers and other complex structures, making it valuable in both research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-prop-2-enoyl-1,4-diazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-5-11(16)14-7-6-8-15(10-9-14)12(17)18-13(2,3)4/h5H,1,6-10H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSHMWBVUYWHIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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